
1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-(4-chlorobenzylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-2-(methylthio)thiazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its biological activities.
2-Aminothiazole: A derivative with significant anticancer potential.
4-Chlorobenzylthio derivatives: Compounds with various biological activities.
Uniqueness
1-(4-Amino-2-(methylthio)thiazol-5-yl)-2-((4-chlorobenzyl)thio)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H13ClN2OS3 |
|---|---|
分子量 |
344.9 g/mol |
IUPAC名 |
1-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-2-[(4-chlorophenyl)methylsulfanyl]ethanone |
InChI |
InChI=1S/C13H13ClN2OS3/c1-18-13-16-12(15)11(20-13)10(17)7-19-6-8-2-4-9(14)5-3-8/h2-5H,6-7,15H2,1H3 |
InChIキー |
ICNXDNOYXBGETB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C(S1)C(=O)CSCC2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



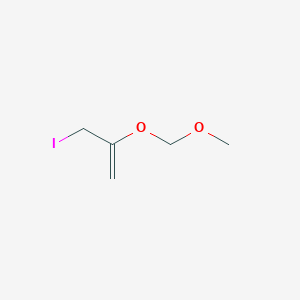

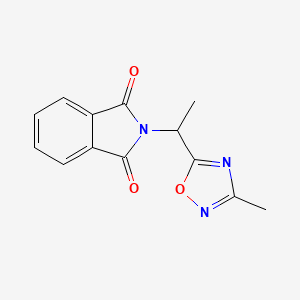

![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)
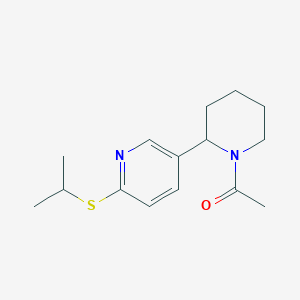
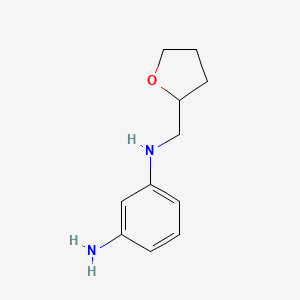

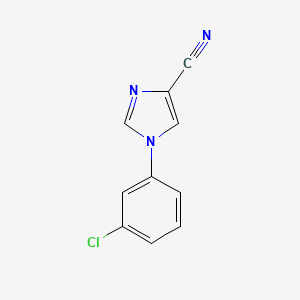

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)


